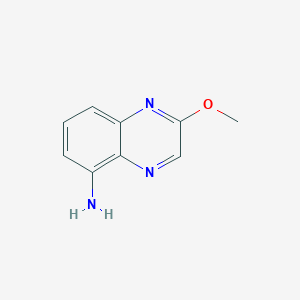

2-Methoxyquinoxalin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-methoxyquinoxalin-5-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-8-5-11-9-6(10)3-2-4-7(9)12-8/h2-5H,10H2,1H3 |

InChI Key |

MDEAWPAIVSHRFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC(=C2N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyquinoxalin 5 Amine and Analogous Systems

Established Synthetic Pathways to Methoxy-Substituted Quinoxalines

The construction of the quinoxaline (B1680401) scaffold has traditionally relied on robust and well-understood chemical reactions. These methods often serve as the basis for more complex, multi-step syntheses required for specifically substituted derivatives.

The most fundamental and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound (such as 1,2-diketones or α-ketoesters). nih.govmdpi.com This approach, foundational to quinoxaline chemistry, can be catalyzed by acids and often requires elevated temperatures. mdpi.com While effective, these classical methods can have limitations, including long reaction times, harsh conditions, and the generation of hazardous waste. nih.govmdpi.com

Surrogates for 1,2-dicarbonyl compounds, including α-haloketones, α-hydroxyketones, and epoxides, can also be used in condensation reactions with o-phenylenediamines to form the quinoxaline ring. nih.gov For instance, the reaction of o-phenylenediamine derivatives with phenacyl bromides in the presence of a catalyst like pyridine (B92270) is a known method for producing 2-phenyl quinoxalines. mdpi.com

| Reactant A | Reactant B | Common Conditions | Product Type |

| o-Phenylenediamine | 1,2-Diketone | Acetic Acid, Reflux | 2,3-Disubstituted Quinoxaline |

| o-Phenylenediamine | α-Ketoester | Ethanol (B145695), Reflux | 2-Substituted-3-oxo-3,4-dihydroquinoxaline |

| o-Phenylenediamine | Phenacyl Bromide | Pyridine, THF, RT | 2-Substituted Quinoxaline |

This table provides an interactive summary of common reactant pairings in conventional quinoxaline synthesis.

Creating specifically substituted quinoxalines like 2-Methoxyquinoxalin-5-amine typically requires multi-step synthetic sequences where key functional groups are introduced sequentially.

Pre-existing substituted quinoxalines serve as valuable starting materials for further functionalization. One documented route involves using 3-methoxyquinoxalin-5-ol (B8803001) as a precursor. scholarsresearchlibrary.com This compound can be transformed into a more reactive intermediate suitable for subsequent reactions. For example, treatment of 3-methoxyquinoxalin-5-ol with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) yields 8-bromo-2-methoxyquinoxaline. scholarsresearchlibrary.com This bromo-derivative is a key intermediate that can be used in cross-coupling reactions to introduce an amine group, providing a pathway toward amino-substituted methoxyquinoxalines.

Reaction Scheme: Conversion of a Hydroxy-Quinoxaline Precursor

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Methoxyquinoxalin-5-ol | PBr₃, DMF, 0°C | 8-Bromo-2-methoxyquinoxaline | Not specified scholarsresearchlibrary.com |

This interactive table outlines the steps for converting a quinoxaline-ol into an amino-functionalized derivative.

Ethyl 3-methoxy-quinoxaline-2-carboxylate is another versatile starting material for the synthesis of various quinoxaline derivatives. niscpr.res.inresearchgate.net The ester group can be readily converted into other functionalities. For instance, reaction with hydrazine (B178648) hydrate (B1144303) in ethanol converts the ester into 3-methoxy-quinoxaline-2-carbohydrazide in high yield (83%). niscpr.res.in This hydrazide can then undergo further cyclization or modification to introduce other heterocyclic systems onto the quinoxaline core. niscpr.res.insapub.org This starting material has been utilized to create a range of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl)quinoxalines. researchgate.netresearchgate.net

The introduction of an amino group onto a methoxyquinoxaline ring is a critical step for synthesizing compounds like this compound. Several strategies exist for this transformation. One approach involves sequential substitution reactions starting from 2,3-dichloroquinoxaline (B139996). Treatment with ammonia (B1221849) followed by methoxide (B1231860) can afford 3-amino-2-methoxy derivatives. sci-hub.se

Another classic method involves the catalytic reduction of a nitro-substituted precursor. For example, the synthesis of the isomeric 5-amino-7-methoxyquinoxaline was achieved starting from 3:5-dinitro-4-aminoanisole. rsc.org This precursor was catalytically reduced to form the triamine, which was then condensed with benzil (B1666583) to form 5-amino-7-methoxy-2,3-diphenylquinoxaline. rsc.org A similar strategy, involving the reduction of a corresponding nitro-methoxyquinoxaline, represents a plausible route to this compound.

Furthermore, direct amination of dihydroxyquinoxalines can be achieved. Reacting 2,3-dihydroxyquinoxaline (B1670375) compounds with ammonia or primary amines at high temperatures (100–250 °C) and pressures (500–3500 psi) can selectively replace one hydroxyl group with an amino group to yield 2-amino-3-hydroxyquinoxalines. google.com

Multi-Step Syntheses Incorporating 2-Methoxyquinoxaline Intermediates

Advanced and Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for quinoxaline synthesis. mdpi.com These "green" approaches aim to reduce waste, avoid hazardous materials, and lower energy consumption. benthamdirect.com

Key advancements in green quinoxaline synthesis include:

Use of Green Catalysts : Biodegradable and reusable catalysts such as cellulose (B213188) sulfuric acid, academie-sciences.fr L-arabinose, tandfonline.com and various magnetically separable nanocatalysts (e.g., MnFe₂O₄, nano-γ-Fe₂O₃–SO₃H) have been successfully employed. rsc.org These catalysts are often non-toxic, inexpensive, and can be easily recovered and reused. academie-sciences.frrsc.org

Alternative Solvents : Water and ethanol are increasingly used as green solvents, replacing hazardous organic solvents. academie-sciences.frsemanticscholar.org Some reactions can even be performed under solvent-free conditions. rsc.org

Energy-Efficient Methods : Microwave irradiation and ultrasound have been utilized to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govmdpi.com

One-Pot Reactions : Multi-component, one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce waste. nih.govresearchgate.net

| Green Approach | Example Catalyst/Condition | Advantages |

| Biodegradable Catalyst | Cellulose Sulfuric Acid | Inexpensive, recyclable, non-toxic academie-sciences.fr |

| Bio-renewable Catalyst | L-arabinose | Eco-friendly, promotes high-purity products tandfonline.com |

| Nanocatalysis | Magnetically separable MnFe₂O₄ | Reusable, efficient under mild conditions rsc.org |

| Green Solvent | Water or Ethanol | Reduced environmental impact, safer academie-sciences.frsemanticscholar.org |

| Alternative Energy | Microwave or Ultrasound | Faster reactions, improved yields nih.govmdpi.com |

This interactive table summarizes various green chemistry approaches used in modern quinoxaline synthesis.

Catalytic Strategies for Efficient Methoxyquinoxaline Formation

Modern synthetic strategies frequently employ catalysts to enhance efficiency, reduce reaction times, and improve yields. Various catalytic systems have been developed for quinoxaline synthesis, ranging from metal-based catalysts to green, reusable alternatives.

A notable approach involves the use of a recyclable alumina-supported heteropolyoxometalate, CuH₂PMo₁₁VO₄₀, which has demonstrated high activity in the synthesis of quinoxaline derivatives at room temperature. nih.gov This heterogeneous catalyst facilitates the condensation of o-phenylenediamine and benzyl (B1604629) in toluene, achieving excellent yields under mild conditions. nih.gov Another strategy employs iron catalysts for the one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where the alcohol serves as a hydrogen donor. nih.gov This method is tolerant of various functional groups, including halogens on the aniline (B41778) ring, which allows for further molecular modification. nih.gov

The synthesis of 2,3-dichloroquinoxaline derivatives can be efficiently achieved using silica (B1680970) gel as a catalyst for the initial condensation of o-phenylenediamine and oxalic acid, followed by chlorination with phosphorus oxychloride. researchgate.net For the creation of N-heterocycle-fused quinoxalines, an I₂-catalyzed cascade coupling protocol has been developed, which utilizes DMSO as an oxidant in a metal-free process to achieve cross-dehydrogenative coupling. rsc.org

Table 1: Catalytic Methods for Quinoxaline Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuH₂PMo₁₁VO₄₀ on Alumina | o-Phenylenediamine, Benzil | Heterogeneous catalysis, room temperature, high yields. | nih.gov |

| Iron Complex | 2-Nitroanilines, Vicinal Diols | One-pot transfer hydrogenative condensation; tolerates halogen groups. | nih.gov |

| Iodine/DMSO | (2-Aminophenyl)methanamine derivatives | Metal-free, C–H cross-dehydrogenative coupling for fused systems. | rsc.org |

| Silica Gel / POCl₃ | o-Phenylenediamine, Oxalic Acid | Efficient one-pot, two-step synthesis of 2,3-dichloroquinoxalines. | researchgate.net |

One-Pot and Microwave-Assisted Synthetic Protocols for Quinoxaline Derivatives

To meet the demands of modern medicinal and combinatorial chemistry, researchers have developed rapid and efficient synthetic protocols. bhu.ac.inijirset.com One-pot syntheses and microwave-assisted organic synthesis (MAOS) have emerged as powerful tools, significantly reducing reaction times and often improving yields. bhu.ac.inbeilstein-journals.orgsemanticscholar.org

Microwave irradiation has been successfully used for the solvent-free and catalyst-free synthesis of 6-substituted quinoxalines from α-dicarbonyl derivatives and substituted o-phenylenediamines, resulting in good yields and short reaction times. nih.gov This technique facilitates the polarization of molecules, leading to rapid reaction rates. bhu.ac.inijirset.com For instance, the condensation of isatin (B1672199) derivatives with o-phenylenediamine in water under microwave irradiation provides a green, mild, and highly effective route to quinoxaline derivatives. bhu.ac.in Similarly, using xylene as a solvent under microwave conditions also yields quinoxaline and spiro-indole derivatives efficiently. ijirset.com

Copper-catalyzed intramolecular N-arylation under microwave irradiation has been developed for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, affording tetracyclic products in excellent yields (83–97%) within 45–60 minutes. beilstein-journals.org One-pot procedures are also prominent, such as the DMSO-mediated synthesis of quinoxalines from α-haloketones and aromatic 1,2-diamines, which proceeds through a tandem oxidation-condensation process. researchgate.net Another novel one-pot method involves using DMSO as both a reactant and a solvent for the synthesis of N-heterocycle-fused quinoxalines. nih.govacs.org

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Isatin derivatives, o-phenylenediamine | Water, Microwave | Quinoxaline derivatives | Good to excellent | bhu.ac.in |

| α-Dicarbonyl derivatives, o-phenylenediamines | Solvent-free, Microwave | 6-Substituted quinoxalines | Good yields | nih.gov |

| Aryl substituted (1H-indol-2-yl)methanamines | CuI catalyst, Microwave (45-60 min) | 5,6-Dihydroindolo[1,2-a]quinoxalines | 83–97% | beilstein-journals.org |

| Isatin, o-phenylenediamine | Xylene, Microwave (8-12 min) | Quinoxaline derivatives | Good yields | ijirset.com |

Development of Eco-Friendly and Sustainable Synthetic Methods

Growing environmental concerns have spurred the integration of green chemistry principles into quinoxaline synthesis. ijirt.orgbenthamdirect.com These methods focus on using environmentally benign solvents, reusable catalysts, and energy-efficient techniques to minimize waste and environmental impact. ijirt.orgjocpr.com

Water, being non-toxic and inexpensive, has been explored as a solvent for organic reactions, including the synthesis of quinoxaline derivatives. bhu.ac.in L-arabinose, a novel and eco-friendly catalyst, has been used for synthesizing quinoxaline derivatives, highlighting a sustainable pathway. tandfonline.com Another green approach utilizes ethyl gallate, a naturally occurring and biodegradable compound, as a starting material. jocpr.com The synthesis proceeds in green solvents like ethanol or water, producing water as the only byproduct. jocpr.com

The use of reusable nanocatalysts is another cornerstone of green quinoxaline synthesis. benthamdirect.com For example, a g-C₃N₄/Ni nanocomposite has been shown to be a recyclable and highly efficient heterogeneous catalyst. mdpi.com Similarly, superparamagnetic nanostructures functionalized with sulfo-anthranilic acid have been used as a catalyst for the green, one-pot synthesis of quinoxaline Schiff bases. rsc.org Ultrasound-assisted synthesis has also been employed to produce quinoxalines with high purity under mild conditions, capitalizing on the mass transfer enhancement from cavitation effects. ijirt.org

Regioselective Functionalization and Diversification of the Quinoxaline Core

The modification of the quinoxaline scaffold is crucial for tuning its chemical and biological properties. Direct C-H functionalization and strategic modification of existing substituents are powerful tools for creating diverse libraries of quinoxaline derivatives.

Targeted C-H Bond Functionalization of Quinoxaline Scaffolds

Direct C-H bond functionalization offers an elegant and atom-economical approach to modify the quinoxaline core without the need for pre-functionalization steps. thieme-connect.decitedrive.comthieme-connect.com This strategy allows for the direct introduction of various functional groups, which is of great interest to synthetic and medicinal chemists. nih.gov

Significant research has focused on the C-3 position of quinoxalin-2(1H)-one derivatives. researchgate.net Methodologies have been developed for selective C-H arylation, amination, acylation, alkylation, and more at this position. researchgate.net For instance, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na can lead to 3-trifluoroalkylated products at room temperature. nih.gov Similarly, photoredox catalysis can achieve the synthesis of difluoroalkyl-containing quinoxalin-2(1H)-ones. nih.gov While the C-3 position is predominantly targeted, functionalization at other positions, such as C5, C6, and C7, has also been observed in reactions like bromination and nitration. researchgate.net

Table 3: C-H Functionalization of Quinoxalin-2(1H)-one Scaffolds

| Functionalization Type | Position | Methodology | Key Features | Reference |

|---|---|---|---|---|

| Trifluoroalkylation | C-3 | Visible-light-induced three-component reaction | Mild, room temperature conditions. | nih.gov |

| Difluoroalkylation | C-3 | Visible-light photoredox catalysis | High functional group compatibility. | nih.gov |

| Sulfonylation | C-3 | Three-component radical cascade reaction | High yields and functional group tolerance. | nih.gov |

| Arylation, Amination, Acylation, etc. | C-3 | Various catalytic methods | Cost-effective synthesis of diverse derivatives. | researchgate.net |

Strategic Modification of Halogen, Alkoxy, and Alkylthio Substituents

Substituents such as halogens, alkoxy, and alkylthio groups on the quinoxaline ring serve as versatile handles for further synthetic transformations. The reactivity of these groups allows for the introduction of a wide array of functionalities, thereby diversifying the chemical space of quinoxaline derivatives.

The presence of a di-N,N′-oxide fragment in the quinoxaline core significantly increases its reactivity towards nucleophilic substitution. mdpi.com This makes the modification of halogen atoms, alkoxy groups, or alkylthio groups a primary method for diversifying quinoxaline 1,4-dioxides. mdpi.com For example, 2,3-dichloroquinoxaline (2,3-DCQ) is a common starting material for preparing symmetrically and asymmetrically 2,3-disubstituted quinoxalines through nucleophilic displacement with sulfur or nitrogen nucleophiles. mdpi.com

Sequential substitution reactions are also a powerful strategy. For instance, treating 2,3-dichloroquinoxaline with ammonia followed by methoxide yields 3-amino-2-methoxy derivatives, which can then be further modified. sci-hub.se The tolerance of many synthetic methods to halogen substituents means they can be incorporated and later used for cross-coupling reactions or other transformations to build more complex molecules. nih.govrsc.org The synthesis of (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine, for example, begins with 8-bromo-2-methoxyquinoxaline, where the bromo group is displaced in a subsequent step. scholarsresearchlibrary.com

Synthesis of Quinoxaline Hybrid Systems (e.g., Quinoxaline-Isoxazole Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to develop new bioactive compounds. bohrium.com Quinoxaline has been successfully hybridized with other heterocyclic systems, such as isoxazole (B147169), to create novel chemical entities.

The synthesis of quinoxaline-isoxazole hybrids has been achieved through multi-step reaction sequences. nih.govusm.my A general pathway involves preparing a substituted 3-chloro-N-alkyl/aryl-quinoxalin-2-amine intermediate. usm.my This intermediate can then be coupled with a molecule containing the isoxazole moiety. For example, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids were synthesized in yields of 53–85% via a 5-step reaction. nih.govresearchgate.net Similarly, quinoxaline has been conjugated with thiazolidinedione and isoxazole to create new hybrid compounds with potential applications. bohrium.com These multi-step syntheses demonstrate the modularity and versatility of quinoxaline chemistry in building complex molecular architectures. bohrium.comnih.gov

In Vitro Biological Activity Research of 2 Methoxyquinoxalin 5 Amine Derivatives

In Vitro Antimicrobial Efficacy Studies

Derivatives of 2-methoxyquinoxalin-5-amine have been the subject of extensive research to determine their effectiveness against various microorganisms. These studies have unveiled promising antibacterial, antifungal, and antiviral properties.

Investigations into Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A series of novel quinoxaline-based compounds have demonstrated notable antibacterial activity. In one study, C-2 amine-substituted analogues showed good to moderate efficacy against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. Specifically, compounds designated 5m–5p registered minimum inhibitory concentrations (MICs) between 4–16 μg/mL against S. aureus and 8–32 μg/mL against B. subtilis. nih.gov Compound 5p was particularly potent, with MICs of 4 μg/mL and 8 μg/mL against S. aureus and B. subtilis, respectively. nih.gov These compounds also showed activity against methicillin-resistant S. aureus (MRSA) and the Gram-negative bacterium Escherichia coli, with MICs ranging from 8–32 μg/mL and 4–32 μg/mL, respectively. nih.gov

Another study evaluated a different set of quinoxaline (B1680401) derivatives against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. nih.gov Compounds 4, 5a, 5c, 5d, 5e, 7a, and 7c were found to be highly active against both bacterial types, with compounds 5c, 5d, 7a, 7c, and 7e showing particular effectiveness against E. coli. nih.gov The antibacterial activity was determined using the disc diffusion method at a concentration of 50 µg per disk, with ciprofloxacin (B1669076) used as a standard. nih.gov

The introduction of a primary or secondary amino group has been noted as a significant factor in influencing the antibacterial potency and spectrum of these derivatives. nih.gov

Table 1: Antibacterial Activity of Quinoxaline Derivatives (MIC in μg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 5e-5g | 32 | 32-64 | - | - |

| 5m-5p | 4-16 | 8-32 | 4-32 | - |

| 5p | 4 | 8 | - | - |

| Ciprofloxacin | - | - | - | - |

Data sourced from multiple studies. nih.govnih.gov Dashes (-) indicate data not available.

Assessment of Antifungal Properties

The antifungal potential of quinoxaline derivatives has also been investigated. In one study, synthesized compounds were tested against Aspergillus niger and Candida albicans using the disc diffusion method, with fluconazole (B54011) as the reference standard. nih.gov Compounds 4, 6, and 7a displayed moderate activity against both fungal strains. nih.gov However, compounds 5a, 5b, 5c, 5d, and 5e showed no activity against A. niger. nih.gov Interestingly, compounds 7b, 7c, 7d, and 7e were moderately active against A. niger but inactive against C. albicans. nih.gov This highlights a degree of selectivity in the antifungal action of these derivatives. Other research has also pointed to quinoxaline derivatives as promising compounds for developing novel therapeutic agents due to their broad biological activities, including antifungal properties. researchgate.net

Evaluation of Antiviral Potential

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiviral therapies. nih.govmdpi.com Research has shown that these compounds exhibit activity against a wide range of viruses, making them a focal point for further investigation, particularly in the context of recent viral outbreaks. nih.govmdpi.comresearchgate.net

Studies have indicated that the quinoxaline scaffold can be modified to target various viral components. For instance, due to their planar polyaromatic structure, quinoxaline derivatives are considered good candidates for targeting the highly conserved NS1 protein of the influenza virus, potentially blocking viral replication. mdpi.com Furthermore, certain quinoxaline derivatives have been identified as potential inhibitors of the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov These compounds are thought to fit into the active site of the protease, inhibiting its function and thus viral propagation. nih.gov The broad-spectrum antiviral activity and the potential for targeting conserved viral proteins make quinoxaline derivatives a valuable scaffold in medicinal chemistry for developing new antiviral drugs. nih.govmdpi.com

In Vitro Anticancer Research Applications

In the realm of oncology, derivatives of this compound are being explored for their potential as anticancer agents. Research has focused on their ability to induce cell death in cancer cells and to interfere with the cell cycle.

Evaluation of Cytotoxicity against Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of quinoxaline derivatives against a variety of human cancer cell lines. A series of novel 6-chloroquinoxaline (B1265817) derivatives were designed and tested for their antiproliferative effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. ekb.egekb.eg One compound, in particular, exhibited a more potent cytotoxic effect against both cell lines (IC50 values of 5.11 μM for MCF-7 and 6.18 μM for HCT-116) than the reference drug, doxorubicin. ekb.egekb.eg This compound also showed selectivity for cancer cells over normal human fibroblast cells (WI-38). ekb.egekb.eg

Another study investigated different quinoxaline derivatives and found that compounds 11 and 13 were the most potent, exhibiting very strong anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 μM to 2.91 μM. rsc.org Similarly, 6,7-modified-5,8-quinoxalinedione derivatives were examined for their cytotoxicity against human lung (PC 14), gastric (MKN 45), and colon (colon 205) adenocarcinoma cells. nih.gov One derivative, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10), was found to be markedly cytotoxic against MKN 45, with an IC50 value of 0.073 μM, which was significantly lower than that of adriamycin and cis-platin. nih.gov

Table 2: Cytotoxicity of Quinoxaline Derivatives against Human Cancer Cell Lines (IC50 in μM)

| Compound/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | MKN 45 (Gastric) |

|---|---|---|---|

| Compound 6 | 6.18 | 5.11 | - |

| Compound 11 | 0.81-2.91 | 0.81-2.91 | - |

| Compound 13 | 0.81-2.91 | 0.81-2.91 | - |

| Compound 10 | - | - | 0.073 |

| Doxorubicin | 9.27 | 7.43 | - |

| Adriamycin | - | - | 0.12 |

| Cis-platin | - | - | 2.67 |

Data compiled from various studies. ekb.egekb.egrsc.orgnih.gov Dashes (-) indicate data not available.

Analysis of Cell Cycle Modulation and Arrest Mechanisms

Beyond direct cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects, including their ability to modulate the cell cycle. One study identified a specific quinoline-4-one derivative, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d), as a promising antimitotic agent. nih.gov Further analysis suggested that this compound acts through a different mechanism than conventional antimitotic agents like colchicine, vinca (B1221190) alkaloids, and paclitaxel, marking it as a new lead compound for further development. nih.gov The ability to interfere with mitosis, a critical phase of the cell cycle, is a key strategy in cancer therapy, and the unique mechanism of this compound makes it particularly noteworthy. While many studies focus on the resulting apoptosis or cytotoxicity, the investigation into specific cell cycle arrest points and modulation mechanisms remains a crucial area for future research to fully understand the therapeutic potential of these derivatives.

Studies on Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancerous cells. Research into this compound derivatives has revealed their capacity to trigger this process through intrinsic and extrinsic pathways.

One study on piperazinylquinoxaline-based derivatives demonstrated their ability to significantly enhance apoptosis in HepG-2 cancer cells. Treatment with a promising compound, designated as compound 11, led to a notable increase in the apoptosis rate from 5% in untreated cells to 44%. This pro-apoptotic effect was associated with a four-fold, 2.3-fold, and three-fold increase in the BAX/Bcl-2 ratio, caspase-3 level, and p53 expression, respectively, when compared to the control cells nih.gov. These findings point towards the activation of the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. The upregulation of the pro-apoptotic protein BAX and the subsequent increase in the BAX/Bcl-2 ratio are key events that lead to mitochondrial outer membrane permeabilization, a crucial step in the intrinsic pathway. This, in turn, triggers the activation of executioner caspases like caspase-3, ultimately leading to cell death. The tumor suppressor protein p53 also plays a pivotal role in this pathway by transactivating the expression of pro-apoptotic genes.

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8. This pathway can also be triggered by granzyme B, a protease released by cytotoxic T lymphocytes and natural killer cells, which can directly activate caspases nih.gov. While the intrinsic and extrinsic pathways are distinct, they can be interconnected. For instance, activated caspase-8 can cleave the Bid protein, which then activates the intrinsic mitochondrial pathway nih.gov. Although direct evidence for the involvement of the extrinsic pathway in the action of this compound derivatives is still emerging, the intricate crosstalk between the two pathways suggests that a comprehensive understanding of their apoptotic mechanisms requires further investigation into both routes.

Enzymatic Inhibition Studies and Related Bioactivities

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents for a range of conditions, including hyperglycemia and cancer.

Research on Anti-Hyperglycemic Enzyme Inhibition (α-Amylase, α-Glucosidase)

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a well-established strategy for managing postprandial hyperglycemia in diabetic patients. While specific studies on this compound derivatives are limited, research on structurally related quinazoline (B50416) derivatives provides valuable insights into their potential as anti-hyperglycemic agents.

A study on 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. Several of these compounds exhibited potent inhibition with IC50 values in the micromolar and even sub-micromolar range. For instance, compound 3p, a 2-(4-methoxyphenyl) derivative, showed strong activity against α-glucosidase with an IC50 of 0.78 ± 0.05 μM nih.gov. Similarly, compound 3f, a 6-iodo-2-(4-fluorophenyl)-substituted derivative, was a potent inhibitor of α-amylase with an IC50 value of 0.64 ± 0.01 μM nih.gov. The inhibitory potency was found to be influenced by the nature and position of the substituents on the quinazoline scaffold.

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3c | Not Reported | 0.92 ± 0.01 | nih.gov |

| Compound 3f | 0.64 ± 0.01 | 9.27 ± 0.02 | nih.gov |

| Compound 3j | 17.48 ± 0.03 | 19.69 ± 0.01 | nih.gov |

| Compound 3k | 4.46 ± 0.02 | 13.47 ± 0.04 | nih.gov |

| Compound 3l | Not Reported | 1.04 ± 0.03 | nih.gov |

| Compound 3n | 4.71 ± 0.01 | 43.23 ± 0.05 | nih.gov |

| Compound 3o | 49.18 ± 0.01 | 7.07 ± 0.04 | nih.gov |

| Compound 3p | Not Reported | 0.78 ± 0.05 | nih.gov |

Investigations into Kinase Inhibition (e.g., ATP-Competitive Inhibition, VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a significant target for cancer therapy. Numerous studies have highlighted the potential of quinoxaline derivatives as potent VEGFR-2 inhibitors.

Research has shown that these compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing its phosphorylation and subsequent activation. A new series of piperazinylquinoxaline-based derivatives demonstrated significant VEGFR-2 inhibition, with IC50 values ranging from 0.19 to 0.60 μM nih.gov. Compound 11 from this series was particularly potent, with a VEGFR-2 IC50 of 0.19 μM nih.gov. Another study on nicotinamide-based derivatives identified compounds with potent VEGFR-2 inhibitory effects, with IC50 values as low as 60.83 nM mdpi.com. Furthermore, a series of quinoxalin-2-one derivatives also showed promising VEGFR-2 inhibitory activity, with one compound, 7f, being 1.2 times more active than the standard drug sorafenib (B1663141) nih.gov.

| Compound Series | Most Potent Compound | VEGFR-2 IC50 | Reference |

|---|---|---|---|

| Piperazinylquinoxaline-based derivatives | Compound 11 | 0.19 µM | nih.gov |

| Piperazinylquinoxaline-based derivatives | Compound 10e | 0.241 µM | nih.gov |

| Nicotinamide-based derivatives | Compound 6 | 60.83 nM | mdpi.com |

| Nicotinamide-based derivatives | Compound 10 | 63.61 nM | mdpi.com |

| Quinoxalin-2-one derivatives | Compound 7f | 1.2 times more active than sorafenib | nih.gov |

Exploration of Other In Vitro Pharmacological Effects (e.g., Anti-inflammatory, Neuropharmacological)

The pharmacological potential of quinoxaline derivatives extends beyond anti-cancer and anti-hyperglycemic activities. Studies have also explored their anti-inflammatory and neuropharmacological effects.

The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nih.gov. A study on quinoxaline sulfonamide derivatives demonstrated their in vitro anti-inflammatory activity, with percent inhibition ranging from 2.25% to 22.95% in a carrageenan-induced paw edema model in albino rats sphinxsai.com. While this study provides initial evidence, more detailed investigations, including the determination of IC50 values against specific inflammatory enzymes, are needed to fully characterize their anti-inflammatory potential.

The exploration of the neuropharmacological activities of this compound derivatives is an emerging area of research. While specific studies on this particular subclass are not yet widely available, the diverse biological activities of the broader quinoxaline family suggest that this could be a fruitful avenue for future investigation.

In Vitro Antiparasitic Activity Research

Quinoxaline derivatives have demonstrated significant in vitro activity against a range of parasites, including those responsible for leishmaniasis and malaria.

Several studies have evaluated the efficacy of quinoxaline derivatives against different Leishmania species. A series of 1,4-di-N-oxide quinoxaline derivatives showed promising results against Leishmania infantum and Leishmania amazonensis. One compound, a 3-chloropropyl derivative, was particularly effective against L. infantum with an IC50 of 0.7 μM, while a cyclohexyl derivative was most active against L. amazonensis with an IC50 of 2.5 μM mdpi.com. Another study on 2,3-diarylsubstituted quinoxalines reported dose-dependent activity against both promastigote and amastigote forms of L. amazonensis, with IC50 values of 5.3 μM and 16.3 μM, respectively, for the most potent compound nih.gov.

In the context of malaria, new amide derivatives of quinoxaline 1,4-di-N-oxide have been tested against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. A cyclopentyl derivative from this series exhibited the best antiplasmodial activity with an IC50 of 2.9 μM mdpi.com. However, another study on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives found them to be largely inactive against Plasmodium mdpi.com. These contrasting results underscore the importance of the specific chemical structure in determining the antiparasitic activity of these compounds.

| Compound Series/Derivative | Parasite | Form | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-Chloropropyl derivative | Leishmania infantum | Not Specified | 0.7 | mdpi.com |

| Cyclohexyl derivative | Leishmania amazonensis | Not Specified | 2.5 | mdpi.com |

| 2,3-Diarylsubstituted quinoxaline (LSPN329) | Leishmania amazonensis | Promastigote | 5.3 | nih.gov |

| 2,3-Diarylsubstituted quinoxaline (LSPN329) | Leishmania amazonensis | Amastigote | 16.3 | nih.gov |

| Cyclopentyl derivative | Plasmodium falciparum (FCR-3) | Not Specified | 2.9 | mdpi.com |

Computational Chemistry and Mechanistic Investigations in Methoxyquinoxaline Research

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoxaline (B1680401) derivatives, SAR analyses have revealed critical insights into the roles of various substituents on the quinoxaline core. The 2-methoxy and 5-amino groups of the parent compound are key positions for modification to modulate activity.

Research has consistently shown that the nature of the substituent on the quinoxaline ring system significantly impacts biological efficacy. For instance, in the context of anticancer activity, electron-releasing groups, such as the methoxy (B1213986) group (-OCH3), are often considered essential for activity. mdpi.com Conversely, replacing an electron-releasing group with an electron-withdrawing one, like a chlorine atom (Cl), can decrease activity. mdpi.com

The amino group at the 5-position serves as a crucial point for derivatization, allowing for the introduction of various side chains and ring systems to explore interactions with target proteins. SAR studies on different series of quinoxaline analogs have demonstrated that modifications at this position can drastically alter potency and selectivity. For example, in a series of N-methyl pyrazole substituted quinoxaline analogs, significant improvements in activity were noted compared to the parent compounds. nih.gov The substitution pattern on aryl rings attached to the quinoxaline nucleus also plays a vital role; electron-releasing groups on these appended rings tend to increase activity, while electron-withdrawing groups have the opposite effect. mdpi.com

These studies highlight a steep SAR for many quinoxaline-based inhibitors, where even minor structural modifications can lead to a significant loss of activity, underscoring the stringent structural requirements for effective target binding. tandfonline.com

| Position/Modification | Effect on Biological Activity | Reference |

| Position 2 | The methoxy group is often considered essential for activity. | mdpi.com |

| Aromatic Ring Substituents | Electron-releasing groups (e.g., -OCH3) increase activity. | mdpi.com |

| Aromatic Ring Substituents | Electron-withdrawing groups (e.g., -Cl, -F) decrease activity. | mdpi.com |

| Aliphatic Chain | A cyano (CN) group on an aliphatic chain attached to a quinoxaline nitrogen is essential for activity in some series. | mdpi.com |

| General Modification | Minor structural changes can lead to a steep drop in activity, indicating strict structural requirements. | tandfonline.com |

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for profiling the interactions between 2-methoxyquinoxaline-5-amine derivatives and their biological targets, such as protein kinases, enzymes, and receptors. semanticscholar.orgnih.govnih.govnih.gov

Docking studies have successfully elucidated the binding modes of various quinoxaline compounds. For example, in studies targeting enzymes like α-amylase and α-glucosidase, quinoxaline-isoxazole hybrids have shown significant binding energies, indicating strong interactions with the active sites. nih.govnih.gov These studies reveal that the quinoxaline nucleus can form crucial π-alkyl bonds with hydrophobic residues like LEU162 and ILE235 in the α-amylase active site. nih.gov Hydrogen bonds are also critical for binding, often formed between substituents on the quinoxaline scaffold and polar residues such as ASP300 and LYS200. nih.gov

In the context of kinase inhibition, such as with Glycogen Synthase Kinase-3β (GSK-3β), the quinoline (B57606) nucleus (a related scaffold) has been shown to interact with key residues like Leu188, Leu132, Val70, and Ala83 through sigma bond formation and pi-alkyl interactions. semanticscholar.org Such detailed interaction profiling helps rationalize the observed biological activities and guides the design of new analogs with improved binding affinity. nih.gov

| Compound Series | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-Amylase | -8.9 ± 0.10 | ASP300, HIS101, LYS200, LEU162, ILE235 |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Glucosidase | -9.0 ± 0.20 | Not specified |

| Quinoxaline-isoxazole derivatives | α-Amylase | -8.4 to -8.5 | Not specified |

| Quinoxaline-isoxazole derivatives | α-Glucosidase | -8.3 to -9.1 | Not specified |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are crucial for confirming the results of docking studies and for analyzing the conformational changes that may occur upon ligand binding. nih.gov

For quinoxaline derivatives, MD simulations have been employed to validate the stability of predicted binding poses within the active sites of enzymes like α-amylase and α-glucosidase. nih.govnih.gov These simulations track the trajectory of the ligand and protein atoms over a set period, typically nanoseconds, allowing for the calculation of key stability metrics.

Common analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein, which can be important for ligand entry and binding. researchgate.net

Binding Free Energy: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Interaction Energy: This analysis quantifies the strength of interactions (e.g., electrostatic and van der Waals forces) between the ligand and the protein, confirming that key binding interactions are maintained throughout the simulation. nih.gov

Studies have shown that potent quinoxaline-based inhibitors exhibit stable binding in MD simulations, with key hydrogen bonds and hydrophobic interactions being preserved, thus validating their proposed mechanism of action. nih.govnih.gov

Application of Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules like 2-methoxyquinoxalin-5-amine. These theoretical models can compute various molecular properties that are critical for reactivity and intermolecular interactions but are often difficult to measure experimentally.

Key properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. mdpi.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule. nih.gov

For amine-containing compounds, quantum chemical calculations have shown that electron-donating and accepting capabilities are influenced by factors like the length of hydrocarbon chains and substitution patterns. mdpi.com Such calculations can explain why certain derivatives of this compound exhibit higher affinity for a target, based on their electronic complementarity to the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com By developing a statistically validated QSAR model, it becomes possible to predict the activity of novel, yet-to-be-synthesized molecules. mdpi.com

For quinoxaline derivatives, 2D- and 3D-QSAR models have been successfully developed. These models use a set of "descriptors"—numerical values that represent different physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic).

A typical QSAR study involves:

Assembling a dataset of quinoxaline analogs with experimentally measured biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or partial least squares, to build an equation that correlates the descriptors with activity.

Validating the model to ensure its predictive power.

For instance, a QSAR study on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives revealed that for one series, a larger field effect at a specific substitution position led to more efficient receptor binding. tandfonline.com For another series, a strong electron-withdrawing substituent was found to enhance the inhibitory constant (pKi), while an electron-donating group was detrimental. tandfonline.com Recently, a 2D-QSAR model was developed for anticancer quinoxaline derivatives targeting VEGFR-2, which was then used to virtually screen and design five new compounds with potentially higher inhibitory activity. mdpi.com These models serve as powerful tools in lead optimization, helping to prioritize the synthesis of the most promising candidates.

Role As a Precursor and Building Block in Advanced Organic Synthesis and Materials Science Research

Utilization in the Construction of Complex Heterocyclic Systems

The chemical architecture of 2-Methoxyquinoxalin-5-amine makes it an ideal starting material for the synthesis of more intricate, multi-ring heterocyclic systems. The presence of the primary amine group (-NH2) at the 5-position offers a nucleophilic site that can readily participate in a variety of chemical reactions. This allows for the fusion of additional rings onto the quinoxaline (B1680401) framework.

Chemists utilize this reactivity to construct polycyclic structures, such as triazoloquinoxalines, by reacting the amine group with reagents that can form a new heterocyclic ring. mdpi.com This strategy is a key part of "scaffold hopping," where a known chemical structure is modified to create novel compounds with potentially different or improved properties. The methoxy (B1213986) group (-OCH3) can also be chemically altered, further expanding the synthetic possibilities. This versatility enables the creation of large libraries of complex molecules from a single, readily available precursor.

| Reaction Type | Reactant for Amine Group | Resulting Fused Heterocyclic System | Potential Application Area |

| Cyclization | Aldehydes, Ketones | Imidazo[4,5-f]quinoxalines | Medicinal Chemistry |

| Annulation | 1,3-Dicarbonyl Compounds | Pyrido[2,3-f]quinoxalines | Anticancer Agents nih.gov |

| Condensation | Orthoesters | mdpi.comnih.govnih.govTriazolo[4,3-a]quinoxalines | Anticancer, Antiviral mdpi.com |

Development of Bioactive Conjugates and Hybrid Molecules

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more distinct bioactive molecules to create a single hybrid compound. nih.gov This approach aims to produce conjugates with enhanced efficacy, better target selectivity, or a novel mechanism of action. This compound is an excellent candidate for this strategy due to its amine "handle," which facilitates conjugation with other pharmacologically active moieties.

The quinoxaline core itself is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. mdpi.comresearchgate.net By linking it to other bioactive fragments—such as sulfonamides, amino acids, or other heterocyclic systems—researchers can develop novel hybrid molecules. For instance, quinoxaline-sulfonamide hybrids have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.com This modular approach allows for the systematic exploration of chemical space to identify new therapeutic agents.

| Core Scaffold | Conjugated Moiety | Resulting Hybrid Molecule Type | Therapeutic Goal |

| 2-Methoxyquinoxaline | Sulfonamide | Quinoxaline-Sulfonamide Conjugate | Antimicrobial, Anticancer Agents mdpi.com |

| 2-Methoxyquinoxaline | Amino Acid/Peptide | Peptido-Quinoxaline Hybrid | Improved Cell Permeability, Targeted Delivery nih.gov |

| 2-Methoxyquinoxaline | Another Bioactive Heterocycle | Heterocycle-Quinoxaline Hybrid | Dual-Target Inhibitors, Synergistic Effects |

Applications in Materials Science Research (e.g., Electroluminescent Materials, Organic Semiconductors)

The application of quinoxaline derivatives extends beyond medicine into the realm of materials science. The inherent electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an attractive component for organic electronic materials. researchgate.net These materials are central to the development of technologies like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

By strategically adding electron-donating groups, such as the amine (-NH2) and methoxy (-OCH3) groups found in this compound, scientists can fine-tune the electronic characteristics of the molecule. These substitutions influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient electroluminescent materials and organic semiconductors. The ability to modify the quinoxaline core allows for the rational design of materials with specific optical and electronic properties required for next-generation electronic devices.

| Material Class | Key Property of Quinoxaline Scaffold | Role of Substituents (e.g., -NH2, -OCH3) | Potential Device Application |

| Electroluminescent Materials | Electron-deficient core, high thermal stability | Tune emission color and efficiency | Organic Light-Emitting Diodes (OLEDs) |

| Organic Semiconductors | Planar structure, facilitates π-π stacking | Modify charge carrier mobility | Organic Thin-Film Transistors (OTFTs) |

| Organic Photovoltaics | Broad absorption spectra | Enhance light absorption and charge separation | Organic Solar Cells (OSCs) |

Exploration of Emerging Research Directions for Quinoxaline-Based Scaffolds

The field of quinoxaline chemistry continues to evolve, with several exciting research directions emerging. A major focus remains on the development of novel therapeutic agents. Researchers are actively exploring quinoxaline derivatives as potent and selective kinase inhibitors for cancer therapy, leveraging the scaffold's ability to fit into the ATP-binding sites of these enzymes. nih.gov There is also significant interest in creating new quinoxaline-based compounds to combat infectious diseases, including novel antiviral, antibacterial, and antiparasitic agents. mdpi.comnih.gov

In parallel, there is a growing emphasis on developing more sustainable and efficient synthetic methods. The design of "green" chemical processes that minimize waste and energy consumption for producing quinoxaline derivatives is a key priority. Furthermore, the exploration of quinoxaline-based materials for advanced applications in electronics and photonics is expanding, with researchers investigating their use in sensors, non-linear optics, and other high-tech fields. The versatility of the quinoxaline scaffold ensures that it will remain a subject of intensive research and a source of innovative molecules for years to come.

Q & A

Q. What are the key physicochemical properties of 2-Methoxyquinoxalin-5-amine that influence its reactivity and stability in experimental conditions?

- Methodological Answer : The methoxy and amine substituents on the quinoxaline scaffold significantly impact solubility, electronic distribution, and stability. The methoxy group enhances lipophilicity, while the amine group introduces hydrogen-bonding potential. Stability studies should focus on avoiding oxidative conditions, as quinoxaline derivatives can decompose into carbon oxides and nitrogen-containing byproducts under heat or light exposure . For precise characterization, researchers should employ techniques like NMR to confirm substituent positions and UV-Vis spectroscopy to assess electronic transitions.

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields and limitations?

- Methodological Answer : A common approach involves functionalizing quinoxaline precursors via nucleophilic substitution or catalytic amination. For example, analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives are synthesized by coupling methoxy-substituted benzamides with amine-containing intermediates under reflux conditions . Yields depend on reaction time, temperature, and catalyst choice (e.g., palladium catalysts for cross-coupling). Limitations include competing side reactions (e.g., over-alkylation) and purification challenges due to polar byproducts. Advanced route prediction tools, such as BKMS_METABOLIC or REAXYS databases, can optimize synthetic pathways .

Q. How should researchers handle and store this compound to ensure safety and prevent degradation?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to minimize hydrolysis or oxidation. Avoid exposure to moisture and incompatible materials like strong oxidizers .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. In case of spills, collect mechanically using inert absorbents (e.g., silica gel) and dispose via hazardous waste protocols .

- Stability Monitoring : Conduct periodic HPLC or TLC analyses to detect degradation products, especially after long-term storage .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic structure and reactivity of this compound in catalytic systems?

- Methodological Answer : DFT methods, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict molecular orbitals, charge distribution, and reaction pathways . For catalytic applications, calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with experimental data (e.g., cyclic voltammetry for redox potentials) . Software like Gaussian or ORCA can simulate transition states for reactions involving methoxyquinoxaline derivatives.

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Standardize assay conditions (e.g., cell lines, solvent controls) and compare dose-response curves. Address variability using statistical tools like ANOVA .

- Structural Confirmation : Re-synthesize disputed compounds and verify purity via LC-MS and elemental analysis .

- Receptor Binding Studies : Use radioligand displacement assays to quantify affinity discrepancies (e.g., dopamine D2 vs. serotonin 5-HT3 receptor binding) .

Q. What advanced spectroscopic techniques are most effective for characterizing the structural dynamics of this compound in solution versus solid state?

- Methodological Answer :

- Solution-State : Use 2D NMR (e.g., NOESY) to study intramolecular interactions and dynamic proton exchange. Temperature-dependent UV-Vis spectroscopy reveals solvatochromic effects .

- Solid-State : Single-crystal X-ray diffraction provides precise bond angles and packing arrangements. Pair with solid-state NMR to analyze lattice environments .

- Time-Resolved Studies : Transient absorption spectroscopy tracks photoinduced electron transfer in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.